molecular formula C18H26N2O3 B7142285 N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide

N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B7142285
M. Wt: 318.4 g/mol
InChI Key: HFEPLSUUCBFYLE-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, which is a point where two rings are connected through a single atom. The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The presence of methoxy groups on the phenyl ring adds to the compound’s chemical diversity and potential reactivity.

Properties

IUPAC Name

N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-15-5-4-14(16(12-15)23-2)6-10-19-17(21)20-11-9-18(13-20)7-3-8-18/h4-5,12H,3,6-11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEPLSUUCBFYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCNC(=O)N2CCC3(C2)CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group with methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium hydride (NaH) and alkyl halides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like NaH. Major products formed from these reactions include quinones, amines, and substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studies on ring strain and reactivity.

    Biology: The compound can be used as a molecular probe to study biological processes involving spirocyclic compounds.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of neuropharmacology and oncology.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the spirocyclic core and the carboxamide group may play a crucial role in the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-[2-(2,4-dimethoxyphenyl)ethyl]-6-azaspiro[3.4]octane-6-carboxamide can be compared with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines. These compounds share the spirocyclic core but differ in the nature of the attached functional groups and the overall molecular structure. The presence of methoxy groups and the carboxamide functionality in this compound makes it unique and may contribute to its distinct chemical and biological properties.

Similar compounds include:

  • Spirooxindoles
  • Spirotetrahydroquinolines
  • Spirocyclic lactams

These compounds can serve as useful references for understanding the reactivity and potential applications of this compound.

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